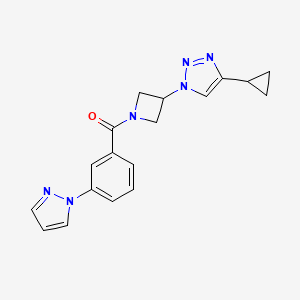
(3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles and triazoles are classes of compounds that contain nitrogen atoms in a five-membered ring. They are known for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of these compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
The synthesis of pyrazole and triazole derivatives often involves the reaction of amines with carbonyl compounds . For example, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of pyrazoles and triazoles involves a five-membered ring with nitrogen atoms. In the case of imidazole, it contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving pyrazoles and triazoles are diverse due to the presence of nitrogen atoms in the ring. These compounds can act as both nucleophiles and electrophiles, allowing them to participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis
Pyrazoles and triazoles are generally stable compounds. They are often white or colorless solids that are highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
Compounds containing pyrazole and triazole rings have been synthesized and their crystal structures analyzed to understand their molecular geometries and potential for further chemical modification. For instance, Cao et al. (2010) synthesized a compound with a pyrazolyl-triazolyl methanone structure and characterized it using NMR, MS, IR spectra, and X-ray diffraction, highlighting the compound's triclinic crystal structure and providing a basis for further structural analysis and application exploration Cao et al., 2010.
Antimicrobial Activity
Kumar et al. (2012) synthesized a series of compounds featuring pyrazole and pyridinyl methanone moieties, demonstrating significant antimicrobial activity against a range of pathogens. This study shows the potential of such compounds in developing new antimicrobial agents Kumar et al., 2012.
Antiviral and Antitumoral Activity
Jilloju et al. (2021) discovered triazolothiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activities. These compounds were synthesized starting from various precursors, indicating the potential for structural optimization towards specific biological activities Jilloju et al., 2021.
Antibacterial and Antifungal Screening
Research on novel thiazolyl pyrazole and benzoxazole compounds by Landage et al. (2019) involved the synthesis and characterization of these compounds, followed by screening for antibacterial activities. The study underscores the utility of incorporating pyrazole and benzoxazole units for developing antimicrobial agents Landage et al., 2019.
Microwave-assisted Synthesis and Biological Activity
Ashok et al. (2017) explored the microwave-assisted synthesis of phenylpyrazolyl methanones with antibacterial and antifungal activities. The rapid synthesis method coupled with the compounds' bioactivity highlights the potential for efficient development of new antimicrobial agents Ashok et al., 2017.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the research of pyrazole and triazole derivatives are likely to involve the development of new synthetic methods and the exploration of their biological activities. These compounds have shown promise in a wide range of applications, from medicinal chemistry to materials science .
Propiedades
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(14-3-1-4-15(9-14)23-8-2-7-19-23)22-10-16(11-22)24-12-17(20-21-24)13-5-6-13/h1-4,7-9,12-13,16H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKDRGVAFHHWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2626355.png)
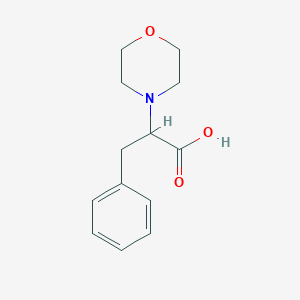
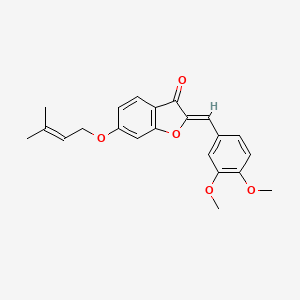
![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)
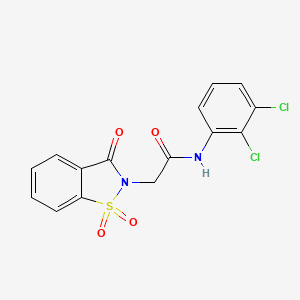
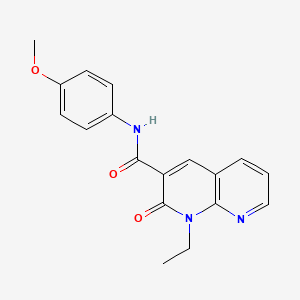
![N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2626365.png)
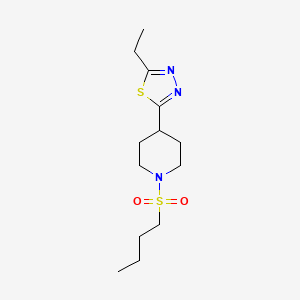
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2626370.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2626371.png)
![1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2626373.png)
![N-(benzo[d]thiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2626375.png)
